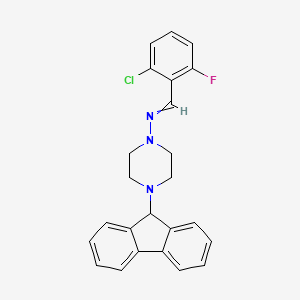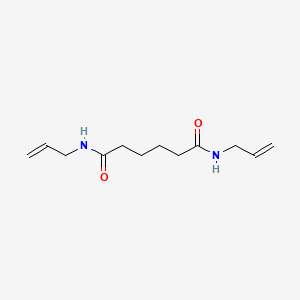![molecular formula C19H18F4N2O3 B4644141 2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B4644141.png)
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide
Overview
Description
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide is a chemical compound that has been widely studied in scientific research. This compound is commonly referred to as TFMB and is known for its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of TFMB is not fully understood. However, it has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. Inhibition of HDACs can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in anti-tumor activity.
Biochemical and Physiological Effects:
TFMB has been shown to have a variety of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. TFMB has been shown to decrease the production of pro-inflammatory cytokines in vitro and in vivo, indicating its potential as an anti-inflammatory agent.
Advantages and Limitations for Lab Experiments
One advantage of TFMB is its potential as a therapeutic agent in various diseases. It has been shown to have anti-tumor and anti-inflammatory activity, making it a promising candidate for further study. However, one limitation of TFMB is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for the study of TFMB. One direction is the further study of its mechanism of action. Understanding the molecular targets of TFMB can provide insight into its potential as a therapeutic agent. Another direction is the development of more soluble analogues of TFMB for in vivo studies. Additionally, the combination of TFMB with other therapeutic agents can be explored for enhanced efficacy.
Scientific Research Applications
TFMB has been extensively studied for its potential as a therapeutic agent in various diseases. It has been shown to have anti-tumor activity in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. TFMB has also been studied for its potential as an anti-inflammatory agent in diseases such as rheumatoid arthritis and multiple sclerosis.
properties
IUPAC Name |
2,3,5,6-tetrafluoro-4-methoxy-N-[4-(morpholin-4-ylmethyl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F4N2O3/c1-27-18-16(22)14(20)13(15(21)17(18)23)19(26)24-12-4-2-11(3-5-12)10-25-6-8-28-9-7-25/h2-5H,6-10H2,1H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZDSYSWNUKYFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)C(=O)NC2=CC=C(C=C2)CN3CCOCC3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F4N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-butyl-4-[(4-fluorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4644058.png)
![N-(4-chloro-2-methylphenyl)-2-[(4,5-diethyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4644074.png)
![ethyl 3-(2-methoxyphenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4644081.png)

![4-methyl-N-[1-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B4644091.png)
![N-[3-(isobutyrylamino)phenyl]pentanamide](/img/structure/B4644102.png)

![N-allyl-2-[(4-tert-butylbenzoyl)amino]benzamide](/img/structure/B4644112.png)
![5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-(4-morpholinyl)-1,3-thiazol-4(5H)-one](/img/structure/B4644116.png)
![5-(difluoromethyl)-4-({4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B4644126.png)
![N~2~-(3-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4644132.png)

![5-{[3-(aminocarbonyl)-5-benzyl-2-thienyl]amino}-3-methyl-5-oxopentanoic acid](/img/structure/B4644149.png)
![1-[(phenylthio)acetyl]azepane](/img/structure/B4644150.png)